molecular formula C15H17NO3S B2678137 (E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2321346-01-2

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide

Cat. No. B2678137
CAS RN: 2321346-01-2
M. Wt: 291.37
InChI Key: ANSCNICQZCUCKD-ONEGZZNKSA-N
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Description

(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide, also known as DFTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFTA is a member of the acrylamide family, which is known for its diverse biological activities.

Scientific Research Applications

Metabolism and Biological Interactions

  • Acrylamide, a compound structurally similar to "(E)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)acrylamide", has been studied for its metabolism in humans. It is metabolized to a lesser extent via glycidamide compared to rodents, with dermal uptake being significantly lower than oral uptake. This suggests a potential area of investigation for the metabolism of similar compounds in human exposure scenarios (Fennell et al., 2005).

Material Science and Engineering Applications

  • Novel acrylamide derivatives have been explored as corrosion inhibitors for copper in acidic solutions, showcasing their potential in industrial applications to mitigate metal degradation. This highlights the versatility of acrylamide derivatives in chemical engineering and materials science (Ahmed Abu-Rayyan et al., 2022).

Biomedical and Pharmaceutical Research

  • Poly(N-isopropyl acrylamide), a polymer closely related to the query compound, has been utilized in drug delivery systems due to its thermoresponsive properties. The controlled, room-temperature polymerization of N-isopropylacrylamide demonstrates the potential of acrylamide derivatives in creating responsive biomedical materials (Convertine et al., 2004).

Environmental Applications

  • The utility of polyacrylamide superabsorbent polymers, with similar backbones to the query compound, as internal curing agents in well cement, was investigated to reduce autogenous shrinkage. This application underlines the environmental significance of acrylamide derivatives in improving material properties for construction and building materials (Huajie Liu et al., 2016).

Chemistry and Synthetic Applications

  • Acrylamide derivatives have been used to create self-healing hydrogels through intermolecular coordination, showing promise for use in medical applications such as wound dressings. This research area exemplifies the innovative use of acrylamide derivatives in developing advanced materials with potential health care applications (Yusheng Liu et al., 2020).

properties

IUPAC Name

(E)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-10-7-13(11(2)19-10)14(17)8-16-15(18)4-3-12-5-6-20-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSCNICQZCUCKD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)C(CNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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